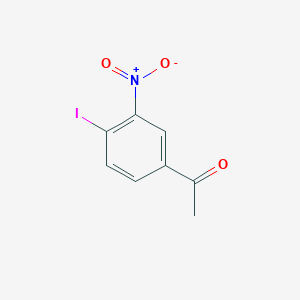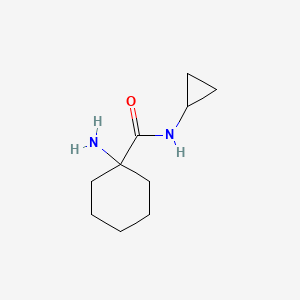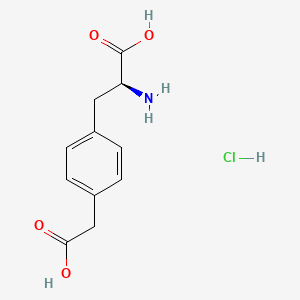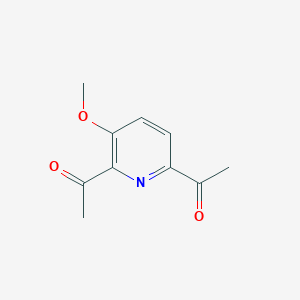
1-(4-Iodo-3-nitrophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Iodo-3-nitrophenyl)ethan-1-one is an organic compound characterized by the presence of an iodo group and a nitro group on a phenyl ring, with an ethanone moiety attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Iodo-3-nitrophenyl)ethan-1-one can be synthesized through several methods. One common approach involves the iodination of 1-(4-nitrophenyl)ethan-1-one. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodo group at the para position relative to the nitro group.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters, such as temperature and reactant concentrations, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Iodo-3-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The ethanone moiety can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethyl sulfoxide), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., tin(II) chloride, hydrogen gas), solvents (e.g., ethanol, water), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the iodo group.
- Reduction reactions produce 1-(4-amino-3-nitrophenyl)ethan-1-one.
- Oxidation reactions yield carboxylic acids or other oxidized products.
Scientific Research Applications
1-(4-Iodo-3-nitrophenyl)ethan-1-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.
Material Science: It can be used in the synthesis of functional materials, such as polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1-(4-Iodo-3-nitrophenyl)ethan-1-one depends on its specific application. In substitution reactions, the iodo group acts as a leaving group, facilitating the introduction of new functional groups. In reduction reactions, the nitro group undergoes electron transfer processes, leading to the formation of an amino group. The compound’s reactivity is influenced by the electron-withdrawing effects of the nitro group and the electron-donating effects of the iodo group.
Comparison with Similar Compounds
1-(4-Bromo-3-nitrophenyl)ethan-1-one: Similar structure but with a bromo group instead of an iodo group.
1-(4-Chloro-3-nitrophenyl)ethan-1-one: Similar structure but with a chloro group instead of an iodo group.
1-(4-Fluoro-3-nitrophenyl)ethan-1-one: Similar structure but with a fluoro group instead of an iodo group.
Uniqueness: 1-(4-Iodo-3-nitrophenyl)ethan-1-one is unique due to the presence of the iodo group, which is larger and more polarizable than other halogens. This property can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
89976-24-9 |
|---|---|
Molecular Formula |
C8H6INO3 |
Molecular Weight |
291.04 g/mol |
IUPAC Name |
1-(4-iodo-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H6INO3/c1-5(11)6-2-3-7(9)8(4-6)10(12)13/h2-4H,1H3 |
InChI Key |
KRMMBFKHHSNERO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)I)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11744252.png)
![3-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B11744257.png)
![1-(difluoromethyl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11744258.png)
![3-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11744262.png)
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11744266.png)
![(1aS,6aR)-3,5-dichloro-1aH,6H,6aH-indeno[1,2-b]oxirene](/img/structure/B11744268.png)

![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}ethanamine](/img/structure/B11744282.png)
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11744284.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11744292.png)
![2(3H)-Furanone, dihydro-5-[(1R)-1-hydroxyethyl]-, (5R)-](/img/structure/B11744303.png)
